molecular formula C16H19NO3 B5805939 3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

Numéro de catalogue B5805939
Poids moléculaire: 273.33 g/mol
Clé InChI: ZRZUNJWMSQOIJP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as MDB or Methylenedioxybenzylidene, is a synthetic organic compound that has gained significant attention in recent years due to its potential therapeutic properties. This compound belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mécanisme D'action

3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one exerts its biological activities by regulating various signaling pathways. It inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer. It also activates the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth. 3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one induces apoptosis in cancer cells by activating the caspase cascade and regulating the expression of various pro-apoptotic and anti-apoptotic proteins.
Biochemical and physiological effects:
3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to exhibit various biochemical and physiological effects. It exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic mice. It also exhibits neuroprotective activity by reducing oxidative stress and inflammation in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It exhibits diverse biological activities, making it a potential candidate for the treatment of various diseases. However, there are also some limitations to using 3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in lab experiments. It has poor solubility in water, which can limit its bioavailability. It also has low stability under acidic conditions, which can affect its biological activity.

Orientations Futures

3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for 3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one research include:
1. Investigating the pharmacokinetics and pharmacodynamics of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in vivo.
2. Developing novel formulations of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one to improve its solubility and bioavailability.
3. Exploring the potential of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one as a combination therapy with other anticancer drugs.
4. Investigating the potential of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
5. Exploring the potential of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one for the treatment of metabolic disorders such as diabetes and obesity.
In conclusion, 3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is a synthetic organic compound that exhibits diverse biological activities and has potential therapeutic applications. Further research is needed to explore its full potential and develop novel formulations for its clinical use.

Méthodes De Synthèse

3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can be synthesized by the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways. It also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Propriétés

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2)7-12(6-13(18)8-16)17-9-11-3-4-14-15(5-11)20-10-19-14/h3-6,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZUNJWMSQOIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.